molecular formula C18H14F3NO2 B2640939 (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one CAS No. 2034897-67-9

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one

Cat. No. B2640939
CAS RN: 2034897-67-9
M. Wt: 333.31
InChI Key: CJRLUYYZDMGUGR-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development and Scale-Up

Compounds with structures incorporating the benzoxazepine core, such as mTOR inhibitors, have undergone significant process development for scalable synthesis. These processes involve complex chemical synthesis routes that enable the production of large quantities of intermediates and target compounds. For example, Naganathan et al. (2015) report the scalable synthesis of a kinase inhibitor with a benzoxazepine core, highlighting the compound's importance in drug development and the synthesis challenges overcome during scale-up【Naganathan et al., 2015】(https://consensus.app/papers/process-development-scaleup-benzoxazepinecontaining-naganathan/9e9185d9fa185932aac76b0f803c6a54/?utm_source=chatgpt).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including oxazepine derivatives, showcases the chemical versatility and potential pharmacological applications of these molecules. The work by Adnan et al. (2014) focuses on creating various heterocyclic derivatives, demonstrating the broad applicability of these compounds in medicinal chemistry and potential therapeutic uses【Adnan et al., 2014】(https://consensus.app/papers/synthesis-identification-oxazepine-pyrazole-isoxazole-adnan/ac093da981675b8ca8163e2dbea05e18/?utm_source=chatgpt).

Antimicrobial Activity

Fluorine-containing compounds, such as those synthesized by Gadakh et al. (2010), have been evaluated for their antimicrobial activities against a range of bacterial and fungal strains. This research highlights the potential of fluorine-substituted benzoxazepines and related compounds in developing new antimicrobial agents【Gadakh et al., 2010】(https://consensus.app/papers/synthesis-activity-fluorine-containing-gadakh/9800d10edccd5ef4a0bdccf35fcfd786/?utm_source=chatgpt).

Novel Synthesis Techniques

Studies have also focused on novel synthesis techniques for creating benzoxazepine derivatives. Bakthadoss and Murugan (2009) describe a simple synthesis method for (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, showcasing the chemical innovation in generating structurally complex molecules【Bakthadoss & Murugan, 2009】(https://consensus.app/papers/novel-synthesis-bakthadoss/17c263ad026e58fab33282afd87fa2bd/?utm_source=chatgpt).

properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c19-14-2-4-16(21)12(9-14)1-6-18(23)22-7-8-24-17-5-3-15(20)10-13(17)11-22/h1-6,9-10H,7-8,11H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRLUYYZDMGUGR-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C=CC3=C(C=CC(=C3)F)F)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(CN1C(=O)/C=C/C3=C(C=CC(=C3)F)F)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one

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